5-[4-(phenoxyacetyl)piperazin-1-yl]-2-[(E)-2-(thiophen-2-yl)ethenyl]-1,3-oxazole-4-carbonitrile
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Overview
Description
5-[4-(2-PHENOXYACETYL)PIPERAZIN-1-YL]-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenoxyacetyl group, a piperazine ring, a thiophene moiety, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(2-PHENOXYACETYL)PIPERAZIN-1-YL]-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of the Phenoxyacetyl Intermediate: This step involves the reaction of phenoxyacetic acid with piperazine under specific conditions to form the phenoxyacetyl-piperazine intermediate.
Synthesis of the Thiophene Intermediate: The thiophene moiety is introduced through a reaction involving thiophene-2-carboxaldehyde and appropriate reagents.
Formation of the Oxazole Ring: The final step involves the cyclization reaction to form the oxazole ring, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[4-(2-PHENOXYACETYL)PIPERAZIN-1-YL]-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxazole ring or the carbonitrile group, resulting in the formation of amines or other reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene moiety may yield thiophene sulfoxides, while reduction of the oxazole ring can produce oxazolidines.
Scientific Research Applications
5-[4-(2-PHENOXYACETYL)PIPERAZIN-1-YL]-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes in the body.
Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a tool for probing biological pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials or as a precursor for other chemical syntheses.
Mechanism of Action
The mechanism of action of 5-[4-(2-PHENOXYACETYL)PIPERAZIN-1-YL]-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives, oxazole-containing compounds, and thiophene-based molecules. Examples include:
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: A compound with similar piperazine and aromatic ring structures.
Thiophene-2-carboxaldehyde derivatives: Compounds with similar thiophene moieties.
Oxazole-based molecules: Compounds containing the oxazole ring structure.
Uniqueness
The uniqueness of 5-[4-(2-PHENOXYACETYL)PIPERAZIN-1-YL]-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE lies in its combination of structural features, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H20N4O3S |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
5-[4-(2-phenoxyacetyl)piperazin-1-yl]-2-[(E)-2-thiophen-2-ylethenyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C22H20N4O3S/c23-15-19-22(29-20(24-19)9-8-18-7-4-14-30-18)26-12-10-25(11-13-26)21(27)16-28-17-5-2-1-3-6-17/h1-9,14H,10-13,16H2/b9-8+ |
InChI Key |
FJQJFFCYPKMIJP-CMDGGOBGSA-N |
Isomeric SMILES |
C1CN(CCN1C2=C(N=C(O2)/C=C/C3=CC=CS3)C#N)C(=O)COC4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=CS3)C#N)C(=O)COC4=CC=CC=C4 |
Origin of Product |
United States |
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